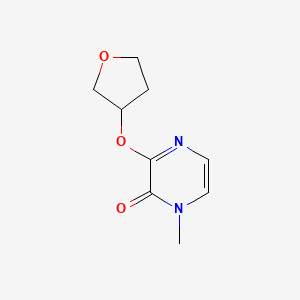
1-Methyl-3-(oxolan-3-yloxy)-1,2-dihydropyrazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Methyl-3-(oxolan-3-yloxy)-1,2-dihydropyrazin-2-one is a useful research compound. Its molecular formula is C9H12N2O3 and its molecular weight is 196.206. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Spiro-fused Heterocyclic Systems : The synthesis of spiro-fused (C2)-azirino-(C4)-pyrazolones showcases a new heterocyclic system derived from pyrazole precursors. This work highlights the structural elucidation of these compounds, providing insights into their potential as scaffolds in medicinal chemistry (Holzer et al., 2003).
Oxidative Cyclization-Alkoxycarbonylation : A study on the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes discusses the formation of tetrahydropyran, dioxolane, and oxazoline derivatives. This method points to a versatile approach in constructing complex heterocycles related to "1-Methyl-3-(oxolan-3-yloxy)-1,2-dihydropyrazin-2-one" (Bacchi et al., 2005).
Chemical Transformations and Applications
Dioxolane-Phosphonate in Heterocyclic Synthesis : Research on [(1,3-dioxolan-2-ylidene)methyl]phosphonates and -phosphinates as synthons in heterocyclic synthesis demonstrates the utility of dioxolane derivatives in constructing diverse heterocycles, which may include pyrazinone analogs (Neidlein & Eichinger, 1992).
New Insights into 2-Methoxy-3-Alkylpyrazines : A study provides insights into the synthesis and characterization of 2-methoxy-3-alkylpyrazines, shedding light on the structural differentiation through gas chromatographic retention indices, which could be relevant for understanding the properties of "this compound" derivatives (Schmarr et al., 2011).
Synthesis of Carbohydrate Mimetics : The creation of 1,2-oxazine derivatives from lithiated alkoxyallenes and carbohydrate-derived nitrones, leading to novel amino pyran and oxepane derivatives, exemplifies the versatility of heterocyclic compounds in mimicking biological molecules. This research may inspire applications of "this compound" in the realm of bioactive compound development (Bouché & Reissig, 2011).
Properties
IUPAC Name |
1-methyl-3-(oxolan-3-yloxy)pyrazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-11-4-3-10-8(9(11)12)14-7-2-5-13-6-7/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTJMRVSFLVKJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)OC2CCOC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-methyl-2,6-dioxo-8-{[4-(propan-2-yl)phenyl]amino}-2,3,6,7-tetrahydro-1H-purin-7-yl)acetic acid](/img/structure/B2409961.png)
![N-(3,5-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2409962.png)


![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-isopropyloxalamide](/img/structure/B2409971.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methylquinoxalin-2-ylthio)acetamide](/img/structure/B2409972.png)
![2-[2-(Propan-2-yl)phenoxy]benzonitrile](/img/structure/B2409974.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-methoxybenzenecarbaldehyde](/img/structure/B2409975.png)
![2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2409976.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2409977.png)

